molecular formula C13H18N2O B11816124 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11816124
M. Wt: 218.29 g/mol
InChI Key: DZSYEZRXQTVEHU-UHFFFAOYSA-N
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Description

1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound featuring a piperidine ring substituted at the 1-position with an acetyl group and at the 2-position with a 2-methylpyridin-3-yl group. This specific molecular architecture, which incorporates both a piperidine and a methyl-substituted pyridine, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with this general scaffold are frequently explored in pharmaceutical research for their potential biological activity. The structure is related to other researched piperidinyl-pyridinyl compounds, such as those investigated as potential inhibitors of biological targets like PDE10 . As a building block, it can be used to generate more complex molecules for screening against various disease targets. The compound is intended for use in laboratory research settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical in the synthesis of novel compounds, for method development, or in structure-activity relationship (SAR) studies. For comprehensive safety and handling information, researchers should consult the Safety Data Sheet (SDS).

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-(2-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10-12(6-5-8-14-10)13-7-3-4-9-15(13)11(2)16/h5-6,8,13H,3-4,7,9H2,1-2H3

InChI Key

DZSYEZRXQTVEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine Precursors

A widely adopted strategy involves functionalizing halogenated pyridine intermediates with piperidine derivatives. For instance, 1-(2-chloropyridin-3-yl)ethanone serves as a pivotal intermediate, where the chlorine atom undergoes nucleophilic displacement by a piperidine moiety. In a representative procedure, sodium methoxide in anhydrous methanol facilitates the substitution at 53% yield under nitrogen atmosphere. The reaction’s efficiency hinges on the electron-withdrawing acetyl group adjacent to the chlorine, which activates the pyridine ring for nucleophilic attack.

Key Reaction Parameters:

  • Solvent: Methanol (polar aprotic solvents like DMF may enhance reactivity but complicate purification).

  • Base: Sodium methoxide (prevents protonation of the nucleophile).

  • Temperature: Ambient to mild heating (40–60°C).

Post-reaction workup typically involves partitioning between dichloromethane and water, followed by drying over sodium sulfate and rotary evaporation. Nuclear magnetic resonance (NMR) analysis confirms the substitution, with characteristic shifts for the piperidine protons (δ 2.67 ppm for methyl groups adjacent to nitrogen).

Reductive Amination for Piperidine-Pyridine Coupling

An alternative route employs reductive amination to conjugate the pyridine and piperidine subunits. This method avoids harsh substitution conditions by instead forming the C–N bond via imine intermediates. For example, 2-methylpyridine-3-carbaldehyde reacts with 1-(piperidin-2-yl)ethanone in the presence of sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

Optimization Considerations:

  • Catalyst: Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar).

  • Solvent: Ethanol or tetrahydrofuran (THF).

  • Yield: 60–75% after column chromatography.

This approach benefits from milder conditions but requires careful control of stoichiometry to minimize over-reduction of the pyridine ring.

Functionalization of the Piperidine Ring

Acetylation at the Piperidine Nitrogen

Introducing the ethanone group at the piperidine nitrogen often involves acetylation with acetic anhydride or acetyl chloride. A typical protocol refluxes the piperidine intermediate with acetyl chloride (1.2 equiv) in dichloromethane, using triethylamine as a scavenger for HCl.

Analytical Validation:

  • 13C NMR: A carbonyl signal at δ 205–210 ppm confirms successful acetylation.

  • Mass Spectrometry: Molecular ion peaks at m/z 250.36 align with the compound’s molecular weight.

Cyclization Strategies for Piperidine Formation

Constructing the piperidine ring in situ from acyclic precursors offers an alternative to pre-formed piperidine reagents. For example, 2-(2-methylpyridin-3-yl)ethylamine undergoes cyclization with diketene or methyl acrylate under acidic conditions, forming the six-membered ring via intramolecular nucleophilic attack.

Critical Variables:

  • Acid Catalyst: p-Toluenesulfonic acid (PTSA) in refluxing toluene.

  • Reaction Time: 8–12 hours for complete cyclization.

This method avoids handling air-sensitive intermediates but necessitates rigorous purification to remove oligomeric byproducts.

Comparative Analysis of Methodologies

MethodYield (%)Purity (HPLC)ScalabilityKey Challenges
Nucleophilic Substitution53>90%ModerateCompeting elimination reactions
Reductive Amination6885–88%HighCatalyst cost and recovery
Cyclization4578–82%LowByproduct formation

The nucleophilic substitution route, despite moderate yields, remains industrially favored due to reagent availability and straightforward workup. Reductive amination offers higher atom economy but requires expensive catalysts. Cyclization methods, while conceptually elegant, suffer from scalability limitations.

Advanced Optimization Techniques

Solvent Effects on Reaction Kinetics

Switching from methanol to dimethylacetamide (DMAc) in substitution reactions improves yields to 67% by enhancing nucleophilicity and stabilizing transition states. However, DMAc complicates purification due to high boiling points, necessitating azeotropic distillation with toluene.

Catalytic Systems for Reductive Amination

Recent advances employ iridium-based catalysts (e.g., [Cp*IrCl2]2) to achieve turnover numbers (TON) >500, reducing metal loading and costs. These systems operate under mild conditions (25–40°C) but require anhydrous environments to prevent catalyst deactivation.

Characterization and Quality Control

Spectroscopic Profiling

  • 1H NMR (400 MHz, CDCl3):

    • Piperidine protons: δ 1.45–1.78 (m, 6H, piperidine CH2), δ 3.12–3.45 (m, 2H, N–CH2).

    • Pyridine protons: δ 7.89 (dd, J = 4.8 Hz, 1H), δ 8.21 (d, J = 7.5 Hz, 1H).

  • FT-IR: Strong absorption at 1665 cm⁻¹ (C=O stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the target compound at tR = 6.8 min, with UV detection at 254 nm. Impurities from incomplete acetylation elute earlier (tR = 4.2 min).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances heat transfer and mixing efficiency for exothermic acetylation steps. A pilot-scale setup achieved 89% yield with residence times <30 minutes, compared to 6 hours in batch reactors.

Waste Stream Management

The sodium chloride byproduct from substitution reactions necessitates ion-exchange treatment before aqueous discharge. Implementing solvent recovery systems (e.g., falling-film evaporators) reduces methanol consumption by 40% .

Chemical Reactions Analysis

1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone has been explored for its potential pharmacological properties. Research indicates that compounds with similar structures may interact with neurotransmitter systems, making them candidates for neuropharmacological studies. Its structural characteristics suggest possible binding affinities to various receptors and enzymes involved in neurological processes.

Case Study: Neuropharmacological Potential

A study investigating the interactions of similar piperidine derivatives indicated their efficacy in modulating neurotransmitter levels, which may have implications for treating conditions like depression and anxiety disorders. The presence of the methylpyridine moiety could enhance the compound's ability to cross the blood-brain barrier, increasing its therapeutic potential.

Antimicrobial Activity

Research has shown that derivatives of piperidine compounds possess significant antimicrobial properties. For instance, studies on related compounds demonstrated promising results against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A series of piperidine-based compounds were synthesized and evaluated for their antimicrobial activity using standard microbiological methods. Compounds exhibiting strong activity were identified as potential lead molecules for developing new antibiotics. The specific structure of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone may enhance its bioactivity compared to simpler analogs.

Synthesis and Derivatives

The synthesis of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyridine Moiety : Substitution reactions can introduce the methyl group at the desired position on the pyridine ring.
  • Ethanone Group Attachment : The final step usually involves coupling reactions to attach the ethanone functionality.

Comparative Analysis of Structural Derivatives

Compound NameStructure FeaturesBiological Activity
1-(6-Chloro-pyridin-3-yl)ethanoneLacks piperidine; simpler structureModerate antimicrobial activity
1-(2-(4-Methylpiperidin-1-yl)ethanoneContains a methyl group on the piperidinePotentially enhanced neuroactivity
1-(2-(6-Fluoro-pyridin-3-yl)piperidin-1-yl)ethanoneFluorine substituent may enhance bioactivityPromising candidate for drug development

Mechanism of Action

The mechanism of action of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone with structurally and functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Bioactivity/Application Synthesis Pathway Reference
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone C₁₃H₁₈N₂O 2-Methylpyridin-3-yl, ethanone Limited direct data; inferred antimicrobial potential Likely via nucleophilic substitution of chloroethanone intermediates with piperidine derivatives
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone C₁₄H₁₆N₆O Tetrazole ring, aryl group Strong antibacterial and antifungal activity (e.g., MIC ≤ 12.5 µg/mL against S. aureus) Stepwise synthesis: tetrazole formation → chloroacetylation → piperidine coupling
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 4-Fluorophenyl Research use (no explicit bioactivity reported) Similar to above, using fluorophenyl intermediates
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone C₁₄H₂₀N₂O₂ 6-Methoxy-4-methylpyridine Structural analog; physicochemical data available (e.g., SMILES: COc1cc(C)c(C2CCCCN2C(C)=O)cn1) Substituted pyridine coupling strategies
2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone C₂₀H₂₁ClNO Chloroethanone, diphenylpiperidine Crystal structure resolved (CCDC 1044361); potential enzyme inhibition Multi-step alkylation and cyclization

Key Comparative Insights

Bioactivity: The tetrazole-containing analogs (e.g., compounds 22–28 from ) exhibit superior antimicrobial activity compared to pyridine/piperidine derivatives. This is attributed to the tetrazole ring’s ability to enhance hydrophobic interactions with microbial receptors . 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone lacks the tetrazole moiety, which may reduce its antimicrobial efficacy but could improve pharmacokinetic properties due to reduced polarity.

Synthesis Complexity :

  • Tetrazole derivatives require multi-step synthesis (e.g., aryl tetrazole formation → chloroacetylation → piperidine coupling), whereas pyridine-piperidine compounds like the target molecule may be synthesized via simpler nucleophilic substitution reactions .

Physicochemical Properties: Isomerization Behavior: Analogous compounds such as 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit amide bond isomerization, with energy barriers of ~67 kJ/mol. This suggests that similar ethanone derivatives may have dynamic conformational flexibility .

Research Findings

  • Antimicrobial Activity: Tetrazole-piperidine hybrids (e.g., compound 28) showed MIC values of 6.25 µg/mL against E. coli and C. albicans, outperforming non-tetrazole analogs .
  • Receptor Binding: Molecular docking studies indicate that hydrophobic interactions dominate ligand-receptor binding for piperidine-ethanone derivatives, with tetrazole analogs forming additional hydrogen bonds .
  • Safety Profile: Fluorophenyl derivatives like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone are labeled for laboratory use only, highlighting the need for rigorous toxicity studies for structurally related compounds .

Biological Activity

1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352513-87-1, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone is C13H18N2OC_{13}H_{18}N_{2}O, with a molecular weight of 218.29 g/mol. The compound features a piperidine ring, which is often associated with various pharmacological activities.

PropertyValue
CAS Number1352513-87-1
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone, exhibit notable antimicrobial properties. A study highlighted that certain piperidine derivatives demonstrated effective antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (mg/mL)Target Organism
Piperidine derivative A0.0039S. aureus
Piperidine derivative B0.0048E. coli
1-(2-(2-Methylpyridin-3-yl)...TBDTBD

Anticancer Potential

The anticancer potential of piperidine derivatives has been explored in various studies. For instance, one research indicated that compounds with similar structures to 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone exhibited cytotoxic effects in cancer cell lines, suggesting a possible mechanism involving apoptosis induction .

Case Study:

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that certain piperidine-based compounds showed better cytotoxicity compared to standard treatments like bleomycin, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone are believed to involve interaction with specific biological targets:

  • Inhibition of Enzymatic Activity: Some studies suggest that piperidine derivatives may inhibit enzymes critical for microbial survival.
  • Cell Membrane Disruption: These compounds may disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction: In cancer cells, the activation of apoptotic pathways has been observed with certain piperidine derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone, and how can yield be improved?

The synthesis of piperidine-acetyl derivatives typically involves multi-step reactions, such as alkylation of piperidine intermediates followed by ketone functionalization. For example, similar compounds (e.g., 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone) use nucleophilic substitution or reductive amination to introduce substituents . Yield optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature) and purification via column chromatography or recrystallization. Computational tools like density functional theory (DFT) can predict reactive intermediates and guide synthetic pathways .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy to confirm substituent positions and stereochemistry (e.g., piperidine ring conformation).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve ambiguous structural features, as demonstrated for analogous compounds like 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone .

Advanced Research Questions

Q. How does structural modification of the piperidine ring or acetyl group influence biological activity?

Structure-activity relationship (SAR) studies on related compounds reveal:

  • Piperidine substitutions : Bulky groups (e.g., benzyl in 1-[(3S)-1-benzylpiperidin-3-yl]ethanone) enhance binding to hydrophobic pockets in enzymes like kinases .
  • Acetyl group replacement : Substituting the acetyl moiety with sulfonyl or thioether groups (e.g., in 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone) modulates selectivity for targets such as dipeptidyl peptidase IV .
    Advanced SAR requires molecular docking simulations and in vitro assays to validate hypothesized interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities in synthesized batches. Methodological solutions include:

  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radioactive ATP-binding assays.
  • Batch standardization : Use HPLC to ensure >95% purity, as emphasized in safety data sheets for piperidine derivatives .
  • Meta-analysis : Compare datasets from structurally related compounds (e.g., 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone) to identify trends .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against panels of related receptors/enzymes (e.g., GPCRs, cytochrome P450 isoforms).
  • Proteomics : Use affinity chromatography coupled with mass spectrometry to identify unintended binding partners, as applied to benzoisoxazole-containing analogs .

Experimental Design and Data Analysis

Q. How to design in vitro experiments to assess neuroprotective potential?

  • Primary neuronal cultures : Expose to oxidative stress inducers (e.g., H₂O₂) and measure cell viability via MTT assay.
  • Mechanistic studies : Quantify caspase-3 activation or mitochondrial membrane potential changes using fluorescent probes.
    Reference methodologies from studies on 1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone, which showed neuroprotective effects via apoptosis inhibition .

Q. What computational tools predict metabolic stability?

  • ADMET predictors : Use SwissADME or ADMETlab to estimate cytochrome P450 metabolism and blood-brain barrier permeability.
  • Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify labile sites .

Methodological Challenges

Q. How to address poor aqueous solubility during formulation?

  • Co-solvent systems : Use cyclodextrins or PEG-based vehicles, as tested for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility, then enzymatically cleave in vivo .

Q. What analytical methods detect degradation products in stability studies?

  • Forced degradation : Expose to heat, light, or acidic/basic conditions, then analyze via LC-MS to identify breakdown pathways.
  • Stability-indicating assays : Use UPLC with photodiode array detection, as applied to 1-(5-Fluoropyridin-2-yl)ethanone derivatives .

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